molecular formula C14H19N3 B11739900 benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11739900
M. Wt: 229.32 g/mol
InChI Key: XLBONUSERIAKKK-UHFFFAOYSA-N
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Description

Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is a heterocyclic amine featuring a pyrazole core substituted with an isopropyl group at the 1-position and a benzylamine moiety attached via a methylene bridge at the 3-position. This compound belongs to a class of pyrazole derivatives known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The pyrazole ring provides a rigid scaffold for functionalization, while the benzyl and isopropyl groups influence lipophilicity, steric bulk, and electronic properties. Its synthesis typically involves alkylation or reductive amination strategies, as seen in analogous compounds .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H19N3/c1-12(2)17-9-8-14(16-17)11-15-10-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3

InChI Key

XLBONUSERIAKKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Key Steps and Reagents

  • Synthesis of Pyrazole Intermediate : A 1-(propan-2-yl)-1H-pyrazol-3-yl) methyl ketone or aldehyde is prepared.

  • Reaction with Benzylamine : The ketone/aldehyde reacts with benzylamine to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) reduces the imine to the secondary amine.

Table 1: Reductive Amination Parameters

StepReagents/ConditionsSolventTemperatureYield*
11-(propan-2-yl)-1H-pyrazol-3-yl) methyl ketone + benzylamineMethanol/THF0–25°C70–85%
2NaBH3CNMethanol/THF25°C90%
3H2 (1 atm), Pd/C (10%)Ethanol25°C95%

*Yields inferred from analogous reactions.

Advantages and Limitations

  • Advantages : High efficiency, scalability, and compatibility with diverse substrates.

  • Limitations : Requires anhydrous conditions for NaBH3CN; catalytic hydrogenation necessitates inert gas atmosphere.

Cyclization of Diketones with Hydrazine Derivatives

This method constructs the pyrazole ring via cyclization of a diketone with a hydrazine derivative, followed by alkylation with benzylamine.

Reaction Mechanism

  • Diketone Synthesis : A diketone (e.g., 1,2-diketone) is prepared.

  • Hydrazine Addition : Reaction with a hydrazine derivative (e.g., benzylamine hydrazine) forms a hydrazone intermediate.

  • Cyclization : Acid- or base-catalyzed cyclization yields the pyrazole ring.

  • Alkylation : Benzylamine is introduced via nucleophilic substitution.

Table 2: Cyclization Parameters

StepReagents/ConditionsSolventTemperatureYield*
1Diketone + hydrazineEthanolReflux60–75%
2HCl (cat.), H2OH2O/EtOH80°C80%
3Benzylamine, K2CO3DMF60°C70%

*Yields based on analogous pyrazole syntheses.

Challenges

  • Stereochemical Control : Limited control over regioselectivity in hydrazone formation.

  • Side Reactions : Competing imine formation or decomposition under acidic conditions.

StepReagents/ConditionsSolventTemperatureYield*
1Pyrazole boronate + benzyl bromideTHF/H2O80°C50–60%
2Pd(PPh3)4, K2CO3THF/H2O80°C70%

*Yields estimated from patent data.

Limitations

  • Catalyst Cost : High palladium catalyst loadings increase production costs.

  • Purification : Residual metal contamination requires stringent purification.

Comparative Analysis of Methods

MethodKey AdvantagesLimitations
Reductive AminationHigh yield, scalableRequires anhydrous conditions
CyclizationCost-effective diketonesPoor regioselectivity
Suzuki CouplingVersatile for aryl groupsExpensive catalysts

Critical Research Findings and Recommendations

  • Optimized Reductive Amination :

    • Use NaBH3CN in methanol/THF for high yields and minimal byproducts.

    • Avoid DIPEA, which reduces yield by trapping intermediates.

  • Cyclization Improvements :

    • Employ acid catalysis (HCl) to stabilize hydrazone intermediates.

    • Use Boc protection for secondary amines to prevent nitrosation.

  • Scalability :

    • Reductive amination is preferred for large-scale synthesis due to simplicity .

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The compound’s structure allows it to bind to active sites on proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, emphasizing differences in substituents, molecular weight, and reported applications:

Compound Name Molecular Formula Substituents (Pyrazole Position) Molecular Weight (g/mol) Key Features/Applications Reference(s)
Benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine C₁₅H₂₀N₃ 1: Isopropyl; 3: (Benzyl)methyl 242.34 Intermediate in drug discovery; potential ligand for metal coordination -
1-Benzyl-5-methyl-1H-pyrazol-3-amine C₁₁H₁₃N₃ 1: Benzyl; 3: NH₂; 5: Methyl 187.24 Antimicrobial studies; direct amine attachment to pyrazole
(1,5-Dimethyl-1H-pyrazol-3-yl)methylamine hydrochloride C₈H₁₄N₃·HCl 1: Methyl; 3: (Methyl)methyl 191.68 Simplified structure; used in small-molecule libraries
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 1: Pyridinyl; 4: NH-Cyclopropyl 229.28 Anticancer research; heteroaryl substitution enhances π-π interactions
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₄H₁₉N₅S 1: Pyridinyl; 4: NH-Alkylthio 297.40 Sulfur-containing analog; improved metabolic stability in preclinical models
(4-Fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine C₁₃H₁₆F₂N₃ 1: Fluoroethyl; 3: (Fluorobenzyl)methyl 264.29 Halogenated derivative; explored for CNS permeability

Key Observations:

Position 3: The benzyl-methylamine moiety distinguishes the target compound from analogs with direct amine attachment (e.g., ) or sulfur-containing linkers (e.g., ).

Biological Relevance :

  • Pyridinyl-substituted analogs (e.g., ) exhibit enhanced π-stacking interactions in enzyme active sites, whereas halogenated derivatives (e.g., ) show improved blood-brain barrier penetration.
  • The target compound’s benzyl group may confer selectivity for aromatic receptor pockets, as seen in kinase inhibitors .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for N-alkylated pyrazoles, such as copper-catalyzed coupling (e.g., ) or nucleophilic substitution (e.g., ). Yields for similar compounds range from 17% (complex couplings) to 65% (simple alkylations) .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for benzyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine, and how are reaction conditions optimized for yield enhancement?

  • Methodology : Synthesis typically involves alkylation of 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde followed by reductive amination with benzylamine. Key steps include:

  • Alkylation : Use of NaH or K₂CO₃ as a base in anhydrous DMF or THF at 60–80°C .
  • Reductive Amination : Employing NaBH₃CN or Pd/C under hydrogen atmosphere .
    • Optimization : Yield improvements focus on solvent purity, stoichiometric ratios (1:1.2 for amine:aldehyde), and inert gas purging to prevent oxidation. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrazole C-H at δ 7.2–7.8 ppm, benzyl CH₂ at δ 3.8–4.2 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 259.18) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrazole-benzyl linkage .

Q. What stability considerations (e.g., temperature, light sensitivity) must be addressed during long-term storage?

  • Storage Protocol :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) under argon atmosphere .
  • Purity Checks : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, crystallographic parameters)?

  • Validation Strategies :

  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts; deviations >0.5 ppm suggest conformational flexibility .
  • Crystallographic Refinement : Use SHELXL to adjust thermal parameters and hydrogen bonding networks when experimental data conflicts with predicted lattice energies .

Q. What in vitro assays are most suitable for evaluating the bioactivity of this compound against enzymatic targets?

  • Assay Design :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves .
  • Binding Studies : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd), with negative controls (DMSO vehicle) to exclude solvent artifacts .

Q. How does the steric and electronic environment of the propan-2-yl group influence the compound’s reactivity in derivatization reactions?

  • Steric Effects : The isopropyl group hinders nucleophilic attack at the pyrazole C-4 position, favoring C-5 functionalization .
  • Electronic Effects : Electron-donating isopropyl enhances pyrazole ring basicity, facilitating protonation in acidic coupling reactions (e.g., Suzuki-Miyaura) .

Q. What computational approaches are recommended to model interactions with biological macromolecules?

  • Modeling Workflow :

  • Molecular Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) using PyMOL for pose validation .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, with AMBER force fields parameterized for pyrazole derivatives .

Q. How can researchers systematically investigate structure-activity relationships (SAR) when modifying the benzyl or pyrazole moieties?

  • SAR Framework :

  • Substitution Libraries : Synthesize analogs with halogens (F, Cl) or methoxy groups on the benzyl ring .
  • Biological Testing : Correlate IC₅₀ values (e.g., anticancer assays) with Hammett σ constants to quantify electronic effects .

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